(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is characterized by a pyridine ring substituted with cyclopropoxy and isopropyl groups, and an amine group attached to the methylene carbon at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and substitution.
Introduction of Substituents: The cyclopropoxy and isopropyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Amine Group: The methylene carbon is functionalized with an amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methenamine: A heterocyclic organic compound used as a urinary tract antiseptic.
(6-Methoxypyridin-3-yl)methanamine: A related compound with a methoxy group instead of cyclopropoxy.
Uniqueness
(5-Cyclopropoxy-6-isopropylpyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(5-cyclopropyloxy-6-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)12-11(15-10-3-4-10)5-9(6-13)7-14-12/h5,7-8,10H,3-4,6,13H2,1-2H3 |
InChI Key |
YTEWJKFASYYPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)CN)OC2CC2 |
Origin of Product |
United States |
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